molecular formula C11H17ClN4O B1652423 (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride CAS No. 1439894-51-5

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Cat. No. B1652423
CAS RN: 1439894-51-5
M. Wt: 256.73
InChI Key: GHWMVDCRIUYDRG-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound that has gained considerable attention in recent years due to its potential for scientific research applications. This compound is known for its unique properties and has been studied extensively to understand its mechanism of action and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is not fully understood. However, it is known to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. This inhibition leads to the suppression of cell growth and proliferation, making it a potential candidate for cancer treatment.
Biochemical and Physiological Effects:
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, inhibit angiogenesis, and suppress tumor growth in various cancer cell lines. This compound has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.

Advantages and Limitations for Lab Experiments

The advantages of using (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride in lab experiments include its high potency, specificity, and low toxicity. However, the limitations of using this compound include its limited solubility and stability, which can affect its efficacy in certain experiments.

Future Directions

The future directions for (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride research include further studies to understand its mechanism of action and its potential for the treatment of various diseases. This compound can also be used in the development of novel drugs and therapeutic agents. Additionally, research can be conducted to improve its solubility and stability, making it more effective in lab experiments.
Conclusion:
In conclusion, (R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride is a chemical compound with unique properties that has gained considerable attention in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases and in the development of novel drugs and therapeutic agents.

Scientific Research Applications

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride has a wide range of scientific research applications. It has been studied extensively for its potential in the treatment of various diseases such as cancer, diabetes, and neurological disorders. This compound has also been used in the development of novel drugs and therapeutic agents.

properties

IUPAC Name

1-(pyridin-4-ylmethyl)-3-[(3R)-pyrrolidin-3-yl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O.ClH/c16-11(15-10-3-6-13-8-10)14-7-9-1-4-12-5-2-9;/h1-2,4-5,10,13H,3,6-8H2,(H2,14,15,16);1H/t10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWMVDCRIUYDRG-HNCPQSOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1NC(=O)NCC2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

CAS RN

1439894-51-5
Record name Urea, N-(4-pyridinylmethyl)-N′-(3R)-3-pyrrolidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439894-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Reactant of Route 2
Reactant of Route 2
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Reactant of Route 3
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Reactant of Route 4
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Reactant of Route 5
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride
Reactant of Route 6
(R)-1-(Pyridin-4-ylmethyl)-3-(pyrrolidin-3-yl)urea hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.